3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a tert-butylthio substituent
Mechanism of Action
Target of Action
The primary targets of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile are currently unknown . This compound is a member of the piperidine class of compounds, which are known to be important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the reaction of piperidine with tert-butylthiomethyl chloride under basic conditions to introduce the tert-butylthio group. This intermediate is then reacted with benzonitrile derivatives to form the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-18(2,3)22-13-16-9-4-5-10-20(16)17(21)15-8-6-7-14(11-15)12-19/h6-8,11,16H,4-5,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEUMKICKFGTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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